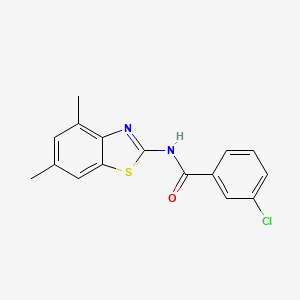![molecular formula C15H14N4O2S B6578511 2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide CAS No. 1171717-25-1](/img/structure/B6578511.png)
2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide is a complex chemical compound. Its structure comprises an indole ring fused to a thiazole ring, with an acetamide functional group. This compound's structure suggests its potential use in pharmaceuticals, given the bioactive nature of indole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis methods:
Indole Synthesis: : Start with the preparation of 1-methyl-1H-indole via Fischer indole synthesis.
Thiazole Formation: : Synthesize 1,3-thiazole by reacting 2-bromoacetophenone with thiourea.
Condensation Reaction: : Combine the indole and thiazole intermediates under suitable conditions to form the primary scaffold.
Formamidation and Acetamide Introduction: : Introduce the formamido and acetamide groups through subsequent functional group transformations, including formylation and amidation reactions.
Industrial Production Methods
Industrial production may employ optimized versions of these synthetic routes, emphasizing efficiency, cost-effectiveness, and scalability. This often involves automated processes, continuous flow synthesis, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at the indole ring to form oxindole derivatives.
Reduction: : The nitro or carbonyl groups can be reduced to corresponding amines or alcohols.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: : Oxindole derivatives.
Reduction: : Amines or alcohols.
Substitution: : Functionalized acetamide derivatives.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Serves as a building block in the construction of heterocyclic compounds.
Biology
Potential in drug discovery and development due to the biological activity of indole and thiazole rings.
May act as a ligand in biochemistry studies.
Medicine
Investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.
Could serve as a lead compound for the development of therapeutic agents.
Industry
Utilized in the synthesis of agrochemicals and dyes.
Possible applications in material science for the development of novel polymers or coatings.
Mechanism of Action
The biological activity of 2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide is primarily mediated through its interaction with molecular targets such as enzymes and receptors. The indole and thiazole rings can engage in hydrogen bonding, pi-stacking interactions, and other non-covalent interactions with their targets. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide: : Lacks the methyl group on the indole ring, potentially altering its bioactivity.
2-{[2-(1-methyl-1H-indol-2-yl)-1,3-oxazole-4-yl]formamido}acetamide: : Similar but with an oxazole ring, changing its chemical properties and reactivity.
2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-5-yl]formamido}acetamide: : Positional isomer with the formamido group at the 5-position on the thiazole ring.
Uniqueness
2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide stands out due to its specific ring fusion and functional groups. The presence of both indole and thiazole rings in specific positions enhances its potential as a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19-11-5-3-2-4-9(11)6-12(19)15-18-10(8-22-15)14(21)17-7-13(16)20/h2-6,8H,7H2,1H3,(H2,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVHVBOAHXUSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6578434.png)
![N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6578440.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6578441.png)
![3-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B6578448.png)
![N'-(1-phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B6578461.png)
![1-cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B6578468.png)
![4-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl}morpholine](/img/structure/B6578471.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6578476.png)

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B6578483.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6578489.png)
![methyl (2Z)-2-{[2-(4-methoxybenzenesulfonyl)acetyl]imino}-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6578506.png)
![N-[(furan-2-yl)methyl]-2-[1-(2-methoxyethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6578519.png)
![2-{[4-(2-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578529.png)
